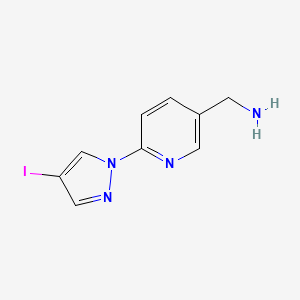![molecular formula C11H12F3N3O6 B12103486 N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)
N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is [3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate .
- It consists of a ribose sugar backbone (oxolan-2-yl) with a nucleobase (2,4-dioxopyrimidin-1-yl) attached.
- The trifluoroacetamide group is also present, contributing to its overall structure.
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves chemical transformations of simpler precursors.
Industrial Production: Industrial-scale synthesis may involve enzymatic processes or chemical modifications of related compounds.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound, which can have applications in drug development or materials science.
Scientific Research Applications
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Investigated for its role in RNA modification and cellular processes.
Medicine: Potential antiviral or anticancer properties due to its involvement in protein glycosylation inhibition.
Industry: May find applications in biotechnology and pharmaceuticals.
Mechanism of Action
Targets: Likely interacts with enzymes involved in glycosylation pathways.
Pathways: Disrupts protein glycosylation, affecting protein folding, stability, and function.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H12F3N3O6 |
|---|---|
Molecular Weight |
339.22 g/mol |
IUPAC Name |
N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22) |
InChI Key |
LXCNOCVKVXQYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)


![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)


![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)




![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)

